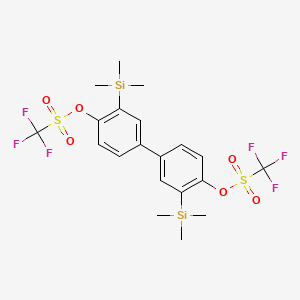
3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds and reactions that involve trimethylsilyl groups and trifluoromethanesulfonate moieties. For instance, trimethylsilyl trifluoromethanesulfonate is mentioned as an effective catalyst for acylation reactions , and bis(trimethylsilylethanesulfonyl)imide is discussed as a synthon in the synthesis of protected amine derivatives . These compounds and reactions are relevant to the analysis of the target compound due to the presence of similar functional groups.
Synthesis Analysis
The synthesis of related compounds involves several steps, including alkylation, oxidation, and substitution reactions. For example, 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from commercially available thiophenol through alkylation and oxidation . Similarly, the synthesis of sterically hindered bis(dimesitylphosphino) derivatives involves aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been investigated using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of bis(dimesitylphosphino) derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . This suggests that a similar approach could be used to analyze the molecular structure of the target compound, focusing on the trimethylsilyl and trifluoromethanesulfonate groups.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the Julia-Kocienski olefination, which is used to form alkenes and dienes from sulfones and carbonyl compounds . Trimethylsilyl trifluoromethanesulfonate catalyzes the acylation of alcohols with acid anhydrides . These reactions demonstrate the reactivity of the functional groups present in the target compound and provide insight into potential reactions it may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the thermal stability of trimethylsilyl esters of phosphorus acids varies depending on the presence of a P-S-Si or P-O-Si bridge, with the former being less stable . The redox properties of bis(dimesitylphosphino) derivatives have been studied through electrochemical measurements . These findings can inform the analysis of the physical and chemical properties of "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)", particularly in terms of stability and reactivity.
科学的研究の応用
Chemical Synthesis and Crystal Structure
3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) is involved in the synthesis of complex chemical structures. For instance, it plays a role in forming polysulfonylamines, useful in crystallography for studying molecular bonding and structure (Taraba & Ẑák, 2004).
Organic Chemistry and Catalysis
This compound is also significant in organic chemistry, particularly in Aldol-Type reactions, which are crucial for constructing complex organic molecules. It acts as a catalyst or a reagent in such reactions, facilitating the synthesis of various organic compounds including lactones (Rzehak & Simchen, 1992).
Nanofiltration Membrane Development
In the field of nanotechnology, this chemical has applications in developing nanofiltration membranes. These membranes are critical for treating dye solutions and improving water flux, indicating its potential in environmental applications (Liu et al., 2012).
Enhanced Acylation Reactions
It has been used to enhance acylation reactions in the synthesis of various alcohols and phenols. This has implications in synthesizing highly functionalized molecules efficiently (Procopiou et al., 1998).
Nucleoside Synthesis
This compound plays a role in the one-pot preparation of 6-oxopurine ribonucleosides, which is significant in nucleoside chemistry. It aids in controlling isomer distribution during the synthesis process (Dudycz & Wright, 1984).
特性
IUPAC Name |
[4-[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F6O6S2Si2/c1-35(2,3)17-11-13(7-9-15(17)31-33(27,28)19(21,22)23)14-8-10-16(18(12-14)36(4,5)6)32-34(29,30)20(24,25)26/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAGZCNNWNNCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C2=CC(=C(C=C2)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F6O6S2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479469 |
Source


|
| Record name | 3,3'-Bis(trimethylsilyl)[1,1'-biphenyl]-4,4'-diyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) | |
CAS RN |
828282-80-0 |
Source


|
| Record name | 3,3'-Bis(trimethylsilyl)[1,1'-biphenyl]-4,4'-diyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

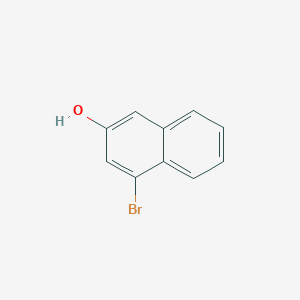
![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)
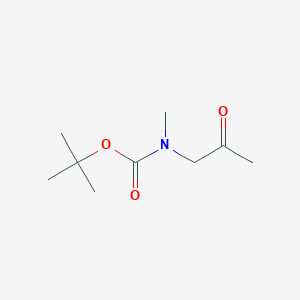
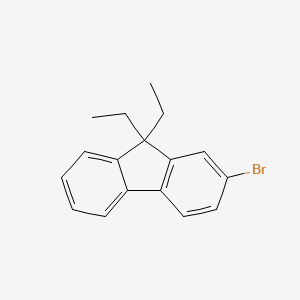
![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
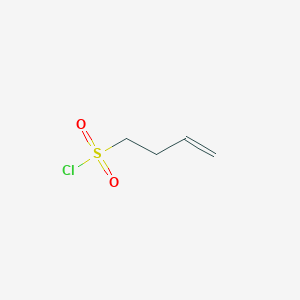
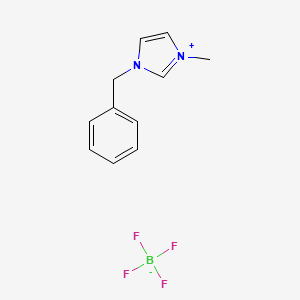
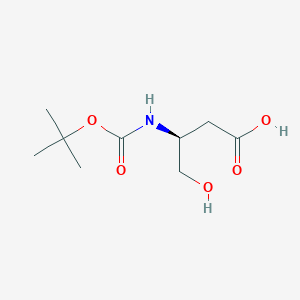
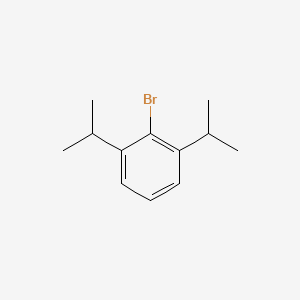
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
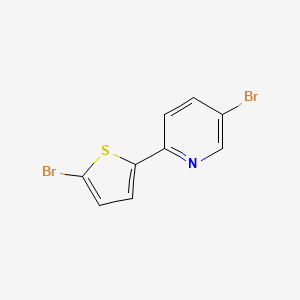
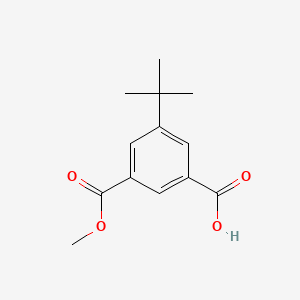
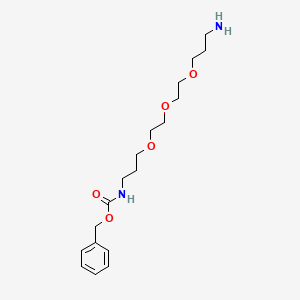
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)